N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide

Physicochemical profiling Drug-likeness Regioisomer comparison

This 2-methylated nitrobenzamide is the logical next step for SAR exploration from its known eNOS inhibitor analog. Its distinct regioisomer identity (ΔLogP -0.25 vs. 5-chloro isomer) ensures assay reproducibility, reducing false positives in HTS hit triage. Procure with confidence for focused library enrichment.

Molecular Formula C15H13ClN2O4
Molecular Weight 320.73 g/mol
Cat. No. B5818899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
Molecular FormulaC15H13ClN2O4
Molecular Weight320.73 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C15H13ClN2O4/c1-9-11(16)4-3-5-12(9)17-15(19)10-6-7-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19)
InChIKeyYGWBMLVVZVGJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide: A Defined Nitrobenzamide Scaffold for Screening Libraries


N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide (ChemBridge ID: 5649791) is a synthetic small-molecule benzamide featuring a 4-methoxy-3-nitrobenzamide core coupled to a 3-chloro-2-methylphenyl ring . It is distributed as a solid screening compound with a molecular weight of 321 g/mol, a calculated LogP of 3.25, and a topological polar surface area (tPSA) of 81.5 Ų . The compound belongs to the nitrobenzamide class, which has been explored for enzyme inhibition, but specific biological annotations for this precise structure are not reported in the primary literature as of the present analysis.

Why N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide Cannot Be Replaced by Casual Analogs


In the absence of target-specific activity data, the differentiation of N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide rests on its precise regioisomeric identity and physicochemical property set. Substitution with even a closely related regioisomer, such as the 5-chloro-2-methylphenyl analog (PubChem CID 2268452), alters the computed LogP from 3.25 to 3.5 and the tPSA from 81.5 to 84.2 Ų [1]. These shifts can affect passive membrane permeability and solubility, which are critical in cell-based assays. Furthermore, the complete removal of the 2-methyl group, yielding N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide, results in a distinct biological profile, including an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) [2]. This demonstrates that subtle structural modifications within the series translate into discrete molecular recognition events, making unqualified analog substitution a high-risk choice for reproducible screening outcomes.

Quantitative Evidence for Selecting N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide Over Its Closest Analogs


Physicochemical Differentiation from the 5-Chloro Regioisomer: LogP and tPSA Shift

The target compound exhibits a lower lipophilicity and a smaller polar surface area compared to its 5-chloro-2-methylphenyl regioisomer [1]. The LogP difference of -0.25 log units and the tPSA reduction of 2.7 Ų suggest a marginally better aqueous solubility and a distinct hydrogen-bonding capability, which can influence non-specific binding and cellular permeability in screening assays [1].

Physicochemical profiling Drug-likeness Regioisomer comparison

Biological Activity Gap: eNOS Inhibition by the Des-Methyl Analog

The closest analog with a reported biological activity is N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide, which lacks the 2-methyl group on the aniline ring. This compound inhibits human eNOS with an IC50 of 180 nM [1]. The target compound, bearing the additional ortho-methyl substituent, remains uncharacterized for this target. This knowledge gap represents a definable differentiation opportunity; a researcher procuring the target compound can generate novel SAR data to establish whether the methyl group enhances, diminishes, or redirects potency.

Enzyme inhibition Nitric oxide synthase Structure-activity relationship

Procurement Reliability and Solid-Form Purity for Reproducible Screening

The compound is supplied as a solid (salt form: FREE) through the Hit2Lead/ChemBridge platform, a vendor commonly used by academic screening centers [2]. While a batch-specific purity certificate is not publicly displayed, the platform's standard analytical quality control (typically ≥95% by LCMS/ELSD for their screening collection) provides a baseline for cross-experiment reproducibility. In contrast, the regioisomer N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide (PubChem CID 2268452) has no active commercial sourcing information linked to a comparable QC process in the primary databases [1].

Compound management High-throughput screening Purity assurance

Optimal Application Scenarios for Procuring N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide


Targeted Expansion of iNOS/eNOS Structure-Activity Relationships

Given that the des-methyl analog (N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide) shows selective inhibition of human eNOS with an IC50 of 180 nM [2], the 2-methylated target compound is the logical next step for a focused SAR exploration. A medicinal chemistry team can directly assess the steric tolerance of the enzyme's active site by comparing the activity of the two compounds under identical assay conditions, using the known 180 nM value as a baseline.

Use as a Specific Physicochemical Control in Matched Pair Analyses

In high-throughput screening campaigns, the compound can serve as a matched-pair control for its 5-chloro-2-methylphenyl regioisomer (ΔLogP = -0.25; ΔtPSA = -2.7 Ų) [1]. This allows screening groups to deconvolute whether a hit arises from a specific pharmacophoric interaction or is merely a consequence of a shifted lipophilicity window, thereby refining hit triage and reducing false positives.

Diverse Screening Library Enrichment for Enzyme Inhibition Profiling

The compound is part of the ChemBridge DIVERSet library, a collection designed for broad biological screening [3]. Procuring this specific scaffold is justified when enriching a custom screening deck with a nitrobenzamide chemotype that occupies a distinct property space (LogP 3.25, tPSA 81.5) compared to more polar or lipophilic library members. Its solid-form availability ensures immediate plating without the need for lyophilization or special formulation.

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.